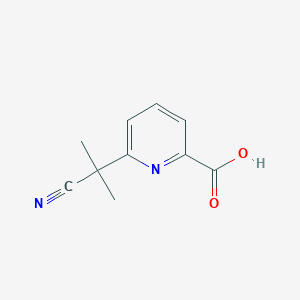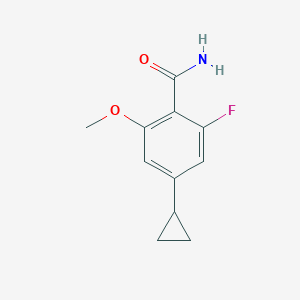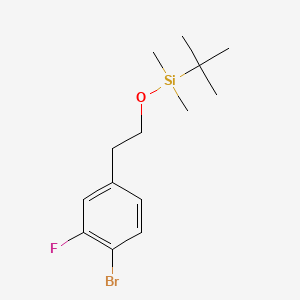
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C14H22BrFOSi and a molecular weight of 333.31 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane involves the reaction of 4-bromo-3-fluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: The compound may be used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction .
Comparison with Similar Compounds
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane can be compared with similar compounds such as:
(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane: Similar in structure but with different positioning of the bromine and fluorine atoms.
(4-Bromophenoxy)(tert-butyl)dimethylsilane: Lacks the fluorine atom, which may result in different reactivity and applications.
(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane: Contains an ethynyl group instead of a bromine atom, leading to different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C14H22BrFOSi |
|---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-9-8-11-6-7-12(15)13(16)10-11/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
HXVCOBGRCHIVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


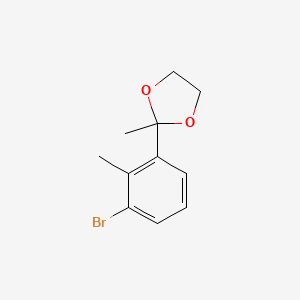
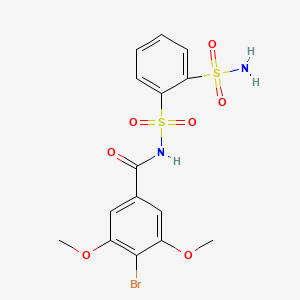
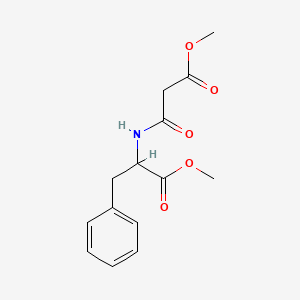
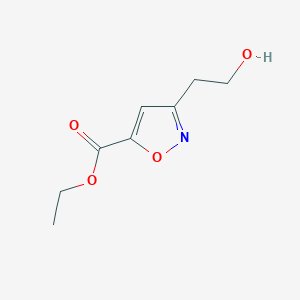
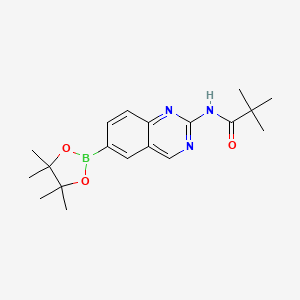
![2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13928937.png)
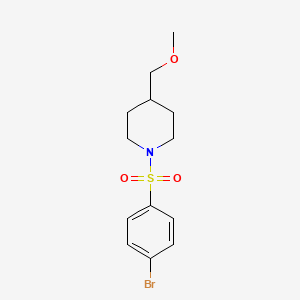
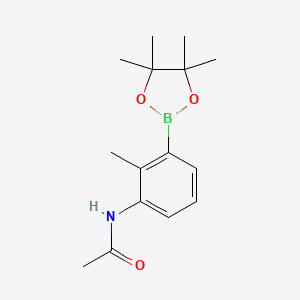
![Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate](/img/structure/B13928953.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine](/img/structure/B13928955.png)
![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)
